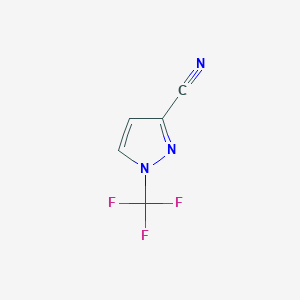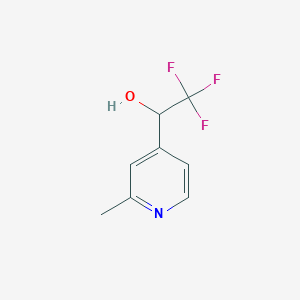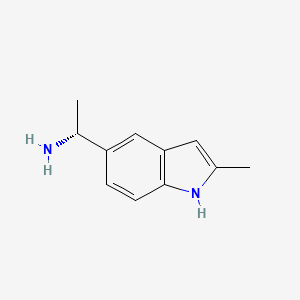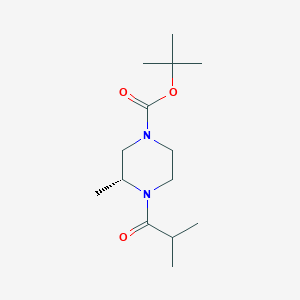
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound with the following structural formula:
CF3C(CN)N=C
It contains a trifluoromethyl group (CF₃) attached to a pyrazole ring. This compound has gained significance due to its applications in pharmaceuticals, agrochemicals, and materials .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. One common method involves the reaction of 3,5-dichloropyrazole with trifluoroacetonitrile in the presence of a base (such as potassium carbonate) to yield the desired compound.
Reaction Conditions::- Reactants: 3,5-dichloropyrazole, trifluoroacetonitrile
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetonitrile or DMF (dimethylformamide)
- Temperature: Typically performed at reflux temperature (around 80-100°C)
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Análisis De Reacciones Químicas
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction processes, leading to different derivatives.
Common Reagents: Reagents like strong bases, nucleophiles, and oxidizing agents are used in these reactions.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules, especially in drug discovery.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporation into polymers or materials with specific properties.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. In drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparación Con Compuestos Similares
While 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to its trifluoromethyl group, similar compounds include:
Propiedades
Fórmula molecular |
C5H2F3N3 |
|---|---|
Peso molecular |
161.08 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)11-2-1-4(3-9)10-11/h1-2H |
Clave InChI |
ULTQQVSYLNVYFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-5H-benzo[b]carbazole](/img/structure/B12960575.png)



![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)
![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)






![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
